molecular formula C11H16FNO B13285392 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol

3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol

Cat. No.: B13285392
M. Wt: 197.25 g/mol
InChI Key: JEZSFZUOQCSMHA-UHFFFAOYSA-N
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Description

3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol . This compound is characterized by the presence of a fluorophenyl group, an ethylamino group, and a propanol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 3-fluorophenyl ethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the ethylamino and propanol groups contribute to its overall pharmacokinetic properties. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-Fluorophenyl)ethyl]amino}propan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

3-[1-(3-fluorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16FNO/c1-9(13-6-3-7-14)10-4-2-5-11(12)8-10/h2,4-5,8-9,13-14H,3,6-7H2,1H3

InChI Key

JEZSFZUOQCSMHA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)F)NCCCO

Origin of Product

United States

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